Product packaging for 3-Chloro-1-methyl-1H-indole(Cat. No.:CAS No. 124589-41-9)

3-Chloro-1-methyl-1H-indole

Cat. No.: B190073
CAS No.: 124589-41-9
M. Wt: 165.62 g/mol
InChI Key: NTDMKGOOZUQYDH-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indole (CAS 124589-41-9) is a chloro- and methyl-substituted indole derivative of high interest in medicinal chemistry and organic synthesis. With the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol, this compound is characterized as a yellow to pale yellow oil in its physical state . The indole scaffold is a privileged structure in drug discovery due to its prevalence in bioactive molecules and its ability to facilitate interactions with diverse biological targets . This particular derivative serves as a versatile building block for the design and synthesis of novel molecular hybrids and conjugates. Research indicates that indole-based compounds exhibit a broad spectrum of pharmacological activities, including significant antiproliferative effects against various human cancer cell lines . The structural features of this compound make it a valuable intermediate for exploring new anticancer agents, often through conjugation with other pharmacophores like isatin, a strategy that has yielded compounds with potent activity in pharmacological profiling . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or animal use. Researchers should consult the Safety Data Sheet (MSDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B190073 3-Chloro-1-methyl-1H-indole CAS No. 124589-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDMKGOOZUQYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460095
Record name 1H-Indole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124589-41-9
Record name 1H-Indole, 3-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Chemical Transformations of 3 Chloro 1 Methyl 1h Indole Systems

Transformations Involving the Chloro Substituent at C3

The chlorine atom at the C3 position of the indole (B1671886) ring is a key functional handle, enabling a variety of transformations. As a halogen, it can act as a leaving group in nucleophilic substitution reactions and participate in various metal-catalyzed cross-coupling reactions, making it a pivotal site for molecular elaboration.

The C3-chloro substituent in 1-methyl-3-chloroindole can be displaced by a range of nucleophiles. evitachem.com The electron-donating nature of the indole nitrogen enhances the reactivity of the C3 position towards substitution. Thiolates, in particular, have been shown to be effective nucleophiles for this transformation. For instance, the reaction with thiophenols in the presence of a base provides 3-thioether-substituted indoles. evitachem.comnih.gov This type of reaction is a fundamental method for introducing sulfur-based functional groups onto the indole scaffold. While the C3-Cl bond is reactive, its reactivity can be influenced by steric factors, such as hindrance from the N1-methyl group, which may render it less reactive compared to analogous structures like 3-(chloromethyl)-1H-indole.

Table 1: Examples of Nucleophilic Substitution at the C3 Position
ReactantNucleophileConditionsProductYieldReference
3-Chloro-1-methyl-1H-indolep-TolylthiolBase (e.g., K₂CO₃), Solvent (e.g., DMF)1-Methyl-3-(p-tolylthio)-1H-indoleGood rsc.org
This compoundAmines/ThiolsBasic environmentCorresponding 3-amino/3-thio-substituted indolesGeneral Reaction evitachem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the C3-chloro group of 1-methyl-3-chloroindole serves as an effective coupling partner. mdpi.comnih.gov These reactions significantly expand the synthetic utility of this scaffold, allowing for the introduction of aryl, alkynyl, and other organic fragments.

Suzuki-Miyaura Coupling: This reaction pairs the 3-chloroindole with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form 3-aryl-1-methyl-1H-indoles. mdpi.com This methodology is highly valued for its functional group tolerance and is a cornerstone for synthesizing biaryl structures.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and typically a copper(I) co-catalyst, yields 3-alkynyl-1-methyl-1H-indoles. This reaction provides direct access to indoles bearing a carbon-carbon triple bond, which are valuable precursors for further transformations.

Table 2: Metal-Mediated Cross-Coupling Reactions at the C3 Position
Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)3-Aryl-1-methyl-1H-indole mdpi.com
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base3-Alkynyl-1-methyl-1H-indoleGeneral Reaction

Reactions at the N1-Methyl Group

The N1-methyl group in this compound is generally considered chemically stable and not a primary site for reactivity under most synthetic conditions. Its principal role is to protect the indole nitrogen, preventing N-H acidity-related side reactions and increasing thermal stability compared to N-unsubstituted indoles. The process of removing a methyl group from a nitrogen atom is known as demethylation. wikipedia.org While general methods for demethylating N-methyl alkaloids and other compounds exist, such as using molten pyridine (B92270) hydrochloride or specific reagents, targeted reactions to functionalize or remove the N1-methyl group of this specific indole derivative are not commonly reported. wikipedia.orgsci-hub.se Research in C-H activation has shown the possibility of functionalizing N-methyl groups on anilines during the formation of indoles, but subsequent reactions on the stable N-methyl group of the pre-formed indole are less common. nih.govpkusz.edu.cn Therefore, transformations directly involving the N1-methyl group are limited, and it primarily serves to modulate the reactivity of the indole core.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus in this compound

Beyond the reactivity imparted by the chloro substituent, the indole nucleus itself remains a site for further functionalization. The electronic properties of the ring, influenced by both the chloro and N-methyl groups, dictate the regioselectivity of these transformations.

While the C3 position is blocked, other positions on the indole ring can be functionalized, although this often requires specific strategies.

C2-Position: The C2 position is the most acidic carbon proton after the N-H proton (which is absent here). wikipedia.org A common and effective strategy for functionalizing the C2 position of N-methylindoles is through directed ortho-metalation. wikipedia.orgresearchgate.net Treatment with a strong base like butyllithium (B86547) results in regioselective deprotonation at C2, generating a potent 2-lithioindole nucleophile. This intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to introduce a wide array of substituents specifically at the C2 position. wikipedia.orgresearchgate.net

C4-C7 Positions: Functionalization of the benzene (B151609) portion of the indole ring (C4-C7) is significantly more challenging due to lower intrinsic reactivity compared to the pyrrole (B145914) ring. arkat-usa.orgnih.gov Direct electrophilic aromatic substitution can lead to mixtures of products. Modern approaches increasingly rely on transition-metal-catalyzed C-H activation, which often requires a directing group on the indole to achieve high regioselectivity at a specific position (e.g., C4 or C7). nih.govacs.orgmsu.edu While general methods exist, specific and high-yielding examples for the C4-C7 functionalization of this compound are not extensively documented, representing a more specialized area of indole chemistry.

Table 3: Functionalization at the C2 Position
StrategyReagentsIntermediateProduct TypeReference
C2-Lithiation1. Butyllithium (BuLi) 2. Electrophile (E+)2-Lithio-3-chloro-1-methyl-1H-indole2-E-3-chloro-1-methyl-1H-indole wikipedia.org

The C2=C3 double bond of the indole nucleus can participate as a dienophile or dipolarophile in cycloaddition reactions, providing access to complex, fused-ring systems. researchgate.netarkat-usa.org This reactivity requires overcoming the aromaticity of the indole ring.

A notable example is the inverse electron-demand Diels-Alder (IEDDA) reaction. iastate.eduacs.org 1-Alkyl-3-chloroindoles, acting as electron-rich dienophiles, react with electron-deficient dienes like methyl coumalate under thermal conditions. iastate.eduacs.orgresearchgate.net This transformation proceeds through a one-pot domino sequence involving an initial [4+2] cycloaddition, followed by decarboxylation (loss of CO₂) and elimination of HCl to afford highly functionalized carbazoles with excellent regiocontrol. iastate.eduresearchgate.net

While 1,3-dipolar cycloadditions are also a major class of reactions for indoles, they typically involve indole derivatives activated with other functional groups to form the requisite azomethine ylides or other 1,3-dipoles. rsc.orgnih.govwikipedia.orgmdpi.com The direct participation of this compound in such reactions is less common but conceptually possible, leading to various five-membered heterocyclic spiro- or fused-ring systems. wikipedia.org

Table 4: Cycloaddition Reaction of 1-Alkyl-3-chloroindoles
Reaction TypeReactant 1Reactant 2ConditionsProduct ClassYieldReference
Inverse Electron-Demand Diels-Alder1-Alkyl-3-chloroindoleMethyl coumalateThermal (e.g., 200°C), Toluene3-MethylcarbazolesUp to 90% iastate.eduacs.orgresearchgate.net

Derivatization Strategies from this compound to Complex Architectures

The this compound scaffold is a versatile building block in organic synthesis. The presence of the chlorine atom at the C3 position, a site typically prone to electrophilic attack, modifies the electron density and reactivity of the indole ring. This allows for a range of chemical transformations that leverage the C3-Cl bond as a reactive handle for substitution or as a directing group for more complex reactions. Derivatization strategies often involve nucleophilic substitution, cross-coupling reactions, or transformations that utilize the indole nucleus to construct more elaborate heterocyclic architectures. The N-methyl group prevents competing N-H functionalization and can influence the steric environment around the C2 and C7 positions.

The construction of complex heterocyclic systems from indole precursors is a cornerstone of medicinal and materials chemistry. Indoles substituted with electron-withdrawing groups can undergo various reactions to form fused heterocyclic adducts like pyrroloindoles and carbazoles. researchgate.net While the chloro group is not as strongly withdrawing as a nitro or phenylsulfonyl group, its presence at the C3 position facilitates reactions that lead to new heterocyclic frameworks.

Strategies for forming heterocyclic adducts from halo-indole derivatives often involve cycloaddition reactions. For instance, indoles with electron-withdrawing substituents at the C2 or C3 position are known to participate in 1,3-dipolar cycloadditions and Diels-Alder reactions, yielding a variety of fused ring systems. researchgate.net These reactions transform the indole double bond into a component of a new ring. researchgate.net

Condensation and addition reactions are fundamental strategies for carbon-carbon bond formation, enabling the extension of the indole core to create more complex molecular architectures. A powerful sequence involves the Michael addition of an indole derivative to an activated alkene, followed by an intramolecular condensation or cyclization. acs.org

A practical approach to constructing cyclohepta[b]indoles, for example, utilizes a Michael addition/Friedel-Crafts condensation sequence. acs.org In this methodology, indole-2-carbaldehydes are first transformed into substrates suitable for Michael addition. acs.org The reaction of these indole derivatives with Michael acceptors like methyl vinyl ketone (MVK) can be catalyzed by bases. acs.org The resulting adduct, a ketoester, can then undergo an acid-catalyzed intramolecular Friedel-Crafts-type cyclization to form the seven-membered ring fused to the indole core. acs.org

The efficiency of the cyclization step can be highly dependent on the reaction conditions. For instance, while some substrates cyclize effectively with the acid generated in situ, others require the addition of a catalytic amount of a stronger acid like HCl to achieve complete conversion in a reasonable timeframe. acs.org The electronic nature of substituents on the indole ring also plays a crucial role; electron-withdrawing groups can significantly decelerate the initial Michael addition step. acs.org

EntryIndole Substrate (1)Michael AcceptorConditionsProduct (3)Yield
11a (R = CO₂Me)MVK1. 5 mol% NaB(OMe)₄, THF, 12h; 2. 10 mol% HCl, CHCl₃, 1h3a85%
21b (R = CO₂Et)MVK1. 5 mol% NaB(OMe)₄, THF, 12h; 2. 10 mol% HCl, CHCl₃, 1h3b86%
31c (R = CN)MVK1. 5 mol% NaB(OMe)₄, THF, 12h; 2. 10 mol% HCl, CHCl₃, 2h3e81%
41d (R = COPh)MVK1. 10 mol% NaB(OMe)₄, THF, 7d; 2. 10 mol% HCl, CHCl₃, 2h3d62%

This table illustrates the scope of the Michael addition/Friedel-Crafts condensation sequence for synthesizing cyclohepta[b]indoles from various indole precursors. Data adapted from reference acs.org.

The development of enantioselective methods for the functionalization of indoles is of high importance due to the prevalence of chiral indole-containing molecules in pharmaceuticals. ibs.re.kr While direct C3-alkylation of indoles is common due to the nucleophilicity of this position, controlling the enantioselectivity of this transformation is a significant challenge. Recent advances have utilized a polarity reversal, or "umpolung," strategy where the indole is rendered electrophilic, enabling novel catalytic enantioselective reactions. ibs.re.krmit.edu

One such method employs copper hydride (CuH) catalysis to achieve the ligand-controlled, regiodivergent alkylation of N-(benzoyloxy)indoles, which act as indole electrophiles. ibs.re.kr Remarkably, the choice of a chiral phosphine (B1218219) ligand dictates whether the alkylation occurs at the N1 or C3 position. For instance, using the (R)-DTBM-SEGPHOS ligand with a copper catalyst directs the reaction to the C3 position, affording C3-alkylated indoles with high regio- and enantioselectivity. ibs.re.kr This transformation accommodates a variety of substituted styrenes and terminal aliphatic alkenes as coupling partners. ibs.re.kr

EntryAlkene SubstrateLigandProductYieldrr (C3:N1)ee (C3)
1Styrene(R)-DTBM-SEGPHOS3a87%>99:197%
24-Fluorostyrene(R)-DTBM-SEGPHOS3c85%>99:196%
34-Chlorostyrene(R)-DTBM-SEGPHOS3d88%>99:196%
41-Octene(R)-DTBM-SEGPHOS3o65%>99:194%

This table showcases the enantioselective CuH-catalyzed C3-alkylation of N-activated indoles with various alkenes. Data adapted from reference ibs.re.kr.

This catalytic system was extended to the highly C3-selective and enantioselective allylation of N-(benzoyloxy)indazoles, which are bioisosteres of indoles. mit.edu This reaction provides access to indazoles bearing a C3-quaternary chiral center in high yields and with excellent enantioselectivity. mit.edu Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the ligand and the substrate. mit.edu These methods highlight the power of catalyst control in achieving highly selective and enantioselective transformations on indole and related heterocyclic cores.

Mechanistic Investigations of 3 Chloro 1 Methyl 1h Indole Reactions

Elucidation of Reaction Pathways and Catalytic Cycles

The functionalization of 3-Chloro-1-methyl-1H-indole often proceeds through complex, multi-step reaction pathways, particularly in metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. core.ac.ukmdpi.com

A notable example is the domino reaction between N-methyl-3-chloroindole and methyl coumalate, which yields carbazoles. rsc.orgrsc.org This transformation involves a sequence of three main reactions:

A polar Diels-Alder (P-DA) reaction between the indole (B1671886) and methyl coumalate. rsc.orgrsc.org

An elimination of hydrogen chloride (HCl) from the resulting cycloadducts. rsc.orgrsc.org

A final extrusion of carbon dioxide (CO2) to form the carbazole (B46965) ring system. rsc.orgrsc.org

Palladium-catalyzed reactions are also central to the functionalization of 3-chloroindoles. mdpi.com The general catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, typically involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-chloroindole, breaking the C-Cl bond and forming a Pd(II) intermediate. illinois.edu

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. illinois.edu

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

In some cases, the reaction pathway can be influenced by the choice of catalyst and reaction conditions. For instance, in the rhodium-catalyzed cyclopropanation-ring expansion of 3-chloroindoles, the reaction proceeds through the formation of an unstable indoline (B122111) cyclopropane (B1198618) carboxylate intermediate, which then undergoes spontaneous ring expansion and elimination to form a quinoline (B57606) structure. beilstein-journals.org Similarly, copper-catalyzed aerobic oxidative cyclization of 3-phenylindoles involves a proposed dual catalytic cycle where an intermediate formed in the first cycle participates in the second cycle to yield the final polycyclic product. nih.gov

Table 1: Key Reaction Pathways Involving 3-Chloroindoles
Reaction TypeReactantsKey StepsProduct ClassCitations
Domino ReactionThis compound, Methyl CoumalatePolar Diels-Alder, HCl Elimination, CO2 ExtrusionCarbazoles rsc.org, rsc.org, iastate.edu
Suzuki-Miyaura Coupling3-Chloroindole, Arylboronic AcidOxidative Addition, Transmetalation, Reductive Elimination3-Arylindoles nih.gov
Rh-Catalyzed Ring Expansion3-Chloroindole, α-HalodiazoacetateCyclopropanation, Ring Expansion, EliminationQuinolines beilstein-journals.org
Branch-Selective Allylation3-Chloroindole, Allylboronic AcidTautomerization, Adduct Formation, AromatizationC2-Allylated Indoles nih.gov

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for confirming proposed reaction mechanisms. These species are often transient and highly reactive, making their study challenging.

In the halogenation of indoles to form 3-haloindolenines, a key question has been the initial site of attack. Evidence suggests the formation of a 1-chloroindole (B3423322) intermediate, which then rapidly rearranges to the more stable 3-chloro isomer. clockss.org The 3-haloindolenine itself is a versatile reactive intermediate, participating in various transformations. clockss.org

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes. mdpi.comillinois.edu For example, in Suzuki-Miyaura couplings, the formation of a Pd(II) species after oxidative addition to the C-Cl bond of this compound is a critical step. nih.gov While often too short-lived to be isolated from the reaction mixture, related stable complexes have been synthesized and studied to understand their structure and reactivity. The development of advanced analytical techniques like rapid-injection NMR has enabled the direct observation and characterization of transient intermediates, such as those containing the critical B-O-Pd linkage in Suzuki reactions. illinois.edu

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for characterizing intermediates that are difficult or impossible to observe experimentally. researchgate.net In the domino reaction of N-methyl-3-chloroindole with methyl coumalate, DFT calculations have been used to model the structures of the Diels-Alder cycloadducts and the subsequent intermediates formed after HCl elimination. rsc.orgrsc.orgresearchgate.net Similarly, in a rhodium-catalyzed reaction, a rhodacycle intermediate is proposed, formed by the C-H activation of the indole ring. acs.org In the branch-selective allylation of 3-chloroindole, an indolenine intermediate is proposed to form, which then coordinates with the allylboronic acid to generate an adduct that precedes the final product. nih.gov

Table 2: Proposed and Characterized Intermediates in 3-Chloroindole Reactions
Reaction TypeProposed Intermediate(s)Method of CharacterizationCitations
Halogenation of Indole1-Chloroindole, 3-HaloindolenineIndirect evidence, Trapping experiments clockss.org
Domino Reaction[2+4] CycloadductsDFT Calculations rsc.org, rsc.org, researchgate.net
Palladium-Catalyzed CouplingPd(II)-Indole ComplexMechanistic studies, Analogue synthesis, NMR mdpi.com, nih.gov, illinois.edu
Rhodium-Catalyzed AnnulationRhodacycleMechanistic proposal, DFT Calculations acs.org
Branch-Selective AllylationIndolenine, Boron-coordinated adductMechanistic proposal nih.gov

Transition State Analysis and Reaction Coordinate Determination

Transition state (TS) analysis provides a deep understanding of the energy barriers and the geometric and electronic structures of the highest-energy points along a reaction pathway. This is predominantly achieved through computational methods like Density Functional Theory (DFT). researchgate.net

Electron Localization Function (ELF) analysis, another computational tool, has been used to study the bonding changes along the reaction coordinate. rsc.orgresearchgate.net For the Diels-Alder step in the carbazole synthesis, ELF analysis revealed a non-concerted, two-stage, one-step mechanism. This means that while the reaction occurs in a single kinetic step, the formation of the two new C-C bonds is not simultaneous. The process begins with the formation of one C-C bond through the coupling of two "pseudoradical centers". rsc.orgresearchgate.net

Table 3: Calculated Activation Energies for 3-Chloroindole Reactions
Reaction StepSystemComputational MethodActivation Enthalpy (kcal/mol)Citations
Polar Diels-Alder (exo path)3-Chloroindole + Methyl CoumalateMPWB1K/6-311G(d,p) in toluene21.8 researchgate.net, rsc.org
Polar Diels-Alder (endo path)3-Chloroindole + Methyl CoumalateMPWB1K/6-311G(d,p) in toluene23.0 researchgate.net

Kinetic Studies and Rate-Determining Steps

For palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific substrates, ligands, and conditions. Often, either the initial oxidative addition of the palladium catalyst to the aryl halide or the final reductive elimination is the slowest step. nih.gov Kinetic studies on Suzuki cross-coupling reactions have been performed, though they can be complex. mdpi.com In some systems, it has been observed that the reaction rate is dependent on the concentration of the aryl halide and the catalyst, but not the nucleophile, suggesting oxidative addition is the RDS. cognitoedu.org Conversely, if the rate depends on all three components, transmetalation or reductive elimination could be rate-limiting.

Table 4: Rate-Determining Steps in 3-Chloroindole Reactions
ReactionRate-Determining StepMethod of DeterminationKey FindingCitations
Domino Reaction (Carbazole Synthesis)Polar Diels-Alder ReactionDFT Calculation (Gibbs Free Energy Profile)The high activation energy is due to the loss of indole aromaticity during the reaction. researchgate.net, rsc.org
General Suzuki-Miyaura CouplingVaries (often Oxidative Addition or Reductive Elimination)Experimental Kinetic StudiesThe rate law indicates which species are involved in the slowest step. nih.gov, cognitoedu.org

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloro 1 Methyl 1h Indole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Chloro-1-methyl-1H-indole, the theoretical monoisotopic mass is calculated to be 165.0345270 Da. nih.gov However, experimental HRMS data from peer-reviewed sources, which would definitively confirm this molecular formula through techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environments

A ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to see distinct signals for the N-methyl group, the proton at the C2 position, and the four protons on the benzene (B151609) ring. Specific chemical shifts (δ) and coupling constants (J) from experimental data are required for a definitive assignment, but such data is not published.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would be expected to show nine distinct signals corresponding to each carbon atom in the structure. The chemical shifts would indicate whether the carbons are part of the aromatic system or the methyl group, and would be influenced by the electronegative chlorine atom. Published experimental ¹³C NMR spectra with specific peak assignments are currently unavailable.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. These experiments establish correlations between protons and carbons, providing a complete picture of the molecular structure. A search of the scientific literature did not yield any studies that have performed and published 2D NMR analysis on this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching. The C-Cl stretch would also be present, typically in the fingerprint region. However, no experimentally obtained FT-IR spectrum with assigned vibrational frequencies for this specific compound has been found in the literature.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, symmetry, and bonding within a compound. For this compound, a Raman spectrum would reveal characteristic vibrational modes of the indole (B1671886) ring system, as well as vibrations associated with the chloro and methyl substituents.

Expected Vibrational Modes: A theoretical analysis, based on studies of similar molecules like 3-methylindole (B30407) and other chloro-substituted indoles, would predict key Raman bands. researchgate.netresearchgate.net These would include:

Indole Ring Vibrations: Stretching and breathing modes of the pyrrole (B145914) and benzene rings, C-H in-plane and out-of-plane bending vibrations. For instance, in solid indole, characteristic ring breathing modes appear around 760 cm⁻¹ and 1010 cm⁻¹.

C-Cl Stretching: A band corresponding to the carbon-chlorine stretch at the C3 position. This is typically expected in the 550-850 cm⁻¹ region. researchgate.net

N-CH₃ Vibrations: Stretching and bending modes associated with the N-methyl group.

C-H Vibrations: Aromatic and methyl C-H stretching bands, typically appearing in the 2900-3100 cm⁻¹ range. niscpr.res.in

Hypothetical Raman Data Table: Without experimental data, a representative table of expected Raman shifts cannot be populated with accurate wavenumbers or intensities for this compound. A typical data table would look as follows:

Raman Shift (cm⁻¹)IntensityAssignment
Data UnavailableData Unavailablee.g., Indole ring breathing mode
Data UnavailableData Unavailablee.g., C-Cl stretch
Data UnavailableData Unavailablee.g., N-CH₃ symmetric stretch
Data UnavailableData Unavailablee.g., Aromatic C-H stretch

Research Findings: A detailed analysis of the Raman spectrum would allow for the confirmation of the molecular structure and provide insights into the electronic effects of the chloro and methyl substituents on the indole ring. However, no such published research findings are currently available for this specific compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable data on the molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing of this compound. While crystal structures for numerous other substituted indoles have been determined, nih.govbohrium.comiucr.orgiucr.orgimist.ma specific crystallographic data for this compound is not present in the surveyed literature or databases like the Crystallography Open Database.

An X-ray crystallographic study would elucidate the key geometric parameters of the this compound molecule.

Key Geometric Parameters:

Planarity: The indole ring system in related compounds is generally found to be nearly planar. iucr.orgiucr.org The analysis would quantify any deviation from planarity for the fused ring system of this compound.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and angles would be obtained. These values can be compared to standard values and those of related structures to understand the electronic influence of the substituents. For example, the geometry around the nitrogen atom would confirm its sp² hybridization. nih.gov

Torsion Angles: These angles would define the orientation of the N-methyl group relative to the indole plane.

Hypothetical Crystallographic Data Table: A table summarizing the key crystallographic and refinement data would be generated, similar to the format below.

ParameterValue
Chemical FormulaC₉H₈ClN
Formula Weight165.62 g/mol
Crystal SystemData Unavailable
Space GroupData Unavailable
a (Å)Data Unavailable
b (Å)Data Unavailable
c (Å)Data Unavailable
α (°)Data Unavailable
β (°)Data Unavailable
γ (°)Data Unavailable
Volume (ų)Data Unavailable
ZData Unavailable
R-factorData Unavailable

Research Findings: The detailed molecular geometry would provide a benchmark for theoretical calculations and help in understanding the molecule's steric and electronic properties. No published research findings containing these details for this compound are available.

The crystal packing is determined by a network of intermolecular forces. An analysis of the crystal structure would reveal how molecules of this compound arrange themselves in the solid state.

Potential Intermolecular Interactions: Based on the structures of analogous compounds, the following interactions would be investigated:

π-π Stacking: Interactions between the aromatic indole rings of adjacent molecules are common in such systems and are a key factor in crystal packing. iucr.org The centroid-to-centroid distance and slip angle between parallel rings would be calculated.

C-H···π Interactions: Hydrogen atoms from methyl or aromatic groups can interact with the π-system of a neighboring molecule. iucr.org

Halogen Interactions: The chlorine atom could participate in C-H···Cl hydrogen bonds or potentially Cl···Cl interactions, which are known to influence the supramolecular assembly in chloro-substituted aromatic compounds.

Hypothetical Intermolecular Interaction Data Table: A table summarizing the significant intermolecular contacts would be constructed.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
Data UnavailableData UnavailableData UnavailableData UnavailableData UnavailableData UnavailableData Unavailable

Research Findings: Understanding the crystal packing and intermolecular interactions is crucial for predicting physical properties like melting point, solubility, and polymorphism. The methylation at the N1 position would preclude the formation of N-H···X hydrogen bonds, which are often a dominant feature in the crystal packing of N-unsubstituted indoles. This would likely lead to a packing arrangement dominated by π-stacking and weaker C-H-involved interactions. However, without experimental crystallographic data, a definitive analysis of the supramolecular architecture of this compound remains speculative.

Computational Chemistry Applications in 3 Chloro 1 Methyl 1h Indole Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in exploring the fundamental properties of substituted indoles. By modeling the molecule, researchers can determine heats of formation, relative stability, and various electronic parameters that govern its behavior. semanticscholar.orgThese studies often employ hybrid functionals, such as B3LYP, combined with various basis sets (e.g., 6-311++G**) to achieve reliable results that can be correlated with experimental findings. semanticscholar.orgresearchgate.net

ParameterBond/AngleExperimental (X-ray)Calculated (DFT)
Bond Length (Å) C3-Cl--
N1-C21.4031.401
C8-C91.3911.393
Bond Angle (°) C2-N1-C9109.1109.3
C4-C3-C9134.1134.0

This table was created using data for a representative substituted chloro-indole from a DFT study. tandfonline.comSpecific values for 3-Chloro-1-methyl-1H-indole would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgtaylorandfrancis.comThe energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic conductivity. nih.govA small energy gap suggests high reactivity and ease of electronic excitation, which is relevant for applications in electronics and photochemistry. nih.govDFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.netmdpi.comFor substituted indoles, the location of the HOMO and LUMO electron density clouds indicates which parts of the molecule are most involved in electron donation and acceptance. For instance, in many indole (B1671886) derivatives, the HOMO is primarily distributed over the indole ring, while the LUMO's location can be influenced by electron-withdrawing or -donating substituents. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.netresearchgate.netThe MEP surface is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential) prone to nucleophilic attack. nih.govresearchgate.netGreen areas represent neutral potential.

MEP analysis is a valuable descriptor for identifying sites for intermolecular interactions, such as hydrogen bonding. researchgate.netFor substituted indoles, the MEP map can reveal how the chlorine and methyl groups in this compound influence the charge distribution across the indole ring system. researchgate.netrsc.orgThe electronegative chlorine atom would be expected to create a region of negative potential, while the aromatic ring and methyl group would have distinct electrostatic characteristics, guiding how the molecule interacts with other reagents. nih.govrsc.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N1σ(C2-C3)5.8Lone Pair -> Antibond
σ(C5-C6)σ(C4-C9)2.1Bond -> Antibond
LP(2) Clπ*(C2-C3)1.2Lone Pair -> Antibond

E(2) represents the stabilization energy from the donor-acceptor interaction. This data is illustrative and not specific to this compound.

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govThese theoretical predictions are often in excellent agreement with experimental data and can be crucial for confirming the structure of newly synthesized compounds. researchgate.netnih.gov* UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands seen in a UV-Vis spectrum. researchgate.netnih.govThe calculations provide the absorption wavelengths (λmax) and oscillator strengths, helping to assign the nature of the electronic transitions (e.g., π → π). researchgate.net IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netThese calculated frequencies correspond to the absorption peaks in an IR spectrum. Although there is often a systematic overestimation, applying a scaling factor can lead to very good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups. nih.gov

Chemical reactions and measurements are most often performed in a solvent, and the solvent can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. aip.orgThis approach is computationally efficient and can accurately model the electrostatic interactions between the solute and solvent. aip.org For more detailed studies, explicit solvation models can be used, where individual solvent molecules are included in the calculation. nih.govThese methods, often combined with molecular dynamics, can capture specific interactions like hydrogen bonding. nih.govModeling solvation is critical for accurately predicting properties like UV-Vis spectra, as the solvent can shift the energy levels of the electronic states involved in the absorption of light. aip.org

Advanced Quantum Chemical Methods (e.g., Ab Initio)

Advanced quantum chemical methods, including Ab initio and Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of indole derivatives. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and thermodynamic properties.

For instance, DFT calculations have been successfully employed to determine the standard redox potentials for the oxidation of various substituted indoles. By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G), researchers can calculate heats of formation and evaluate the relative stability of different indole isomers. Such calculations often incorporate corrections for solvation effects using models like COSMO (Conductor-like Screening Model) and for thermal effects, which leads to good agreement between theoretical and experimental values. These studies indicate that the electronic nature of substituents significantly impacts properties like spin density distribution in the corresponding radical cations, which in turn influences their subsequent reactivity.

Illustrative Example of Calculated Properties for a Substituted Indole:

Computational Method Property Calculated Value
DFT (B3LYP/6-31G) Heat of Formation Varies by substituent
DFT (DMol³) with COSMO Standard Redox Potential Good agreement with experiment
Semi-empirical (PM3) Standard Redox Potential Reasonable, but larger discrepancy

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping the intricate details of reaction mechanisms involving indole compounds. By calculating the energies of reactants, intermediates, transition states, and products, a complete picture of a reaction's progress can be constructed.

DFT has been used to explore the mechanisms of various reactions, including metal-catalyzed cycloadditions and electrophilic substitutions on the indole ring. For example, in the gold(I)-catalyzed alkynylation of indoles, DFT studies revealed an unprecedented mechanism where the iodine(III) reagent, rather than the gold catalyst, activates the alkyne triple bond. The nucleophilic attack of the indole on this activated alkyne was identified as the rate-determining step. Such computational investigations provide insights into stereoselectivity and regioselectivity by comparing the energy barriers of different possible pathways, guiding the rational design of catalysts and reaction conditions.

A key output of mechanistic studies is the reaction energy profile, which plots the energy of the system as it progresses along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea).

Computational studies on indole reactions frequently report these values. For instance, in the hydrodenitrogenation of indole on metal surfaces, DFT calculations have determined the activation and reaction energies for successive hydrogenation steps. Similarly, for the nitration of N-Boc indole, the complete reaction pathway, including transition states, was computed using the B3LYP-D3BJ/6-31G(d) level of theory, providing free energies in kcal/mol for each step. These calculated profiles help explain experimentally observed regioselectivity and reaction rates.

Table of Exemplary Calculated Activation Energies for Indole Reactions:

Reaction Type Computational Level System Calculated Activation Energy (kcal/mol)
C–H Alkynylation DFT Indole + TIPS-EBX 6.6 (for product formation from vinyl complex)
Hydrodenitrogenation DFT Indole on Ni(111) surface Varies per hydrogenation step
[3+2] Cycloaddition DFT Indolyl-allene + PtCl₂ Pathway dependent

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on their conformational dynamics and flexibility. While quantum methods are often used for static structures and reaction energies, MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For small molecules like indole derivatives, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. For example, a computational analysis of indol-3-ylacetic acid using both molecular mechanics and Ab initio methods explored the rotational barriers around key single bonds to map its conformational landscape. In more complex systems, such as proteins that bind indole-containing ligands, MD simulations can reveal how the ligand adapts its conformation within a binding site and the dynamic interactions that stabilize the complex. Although specific MD studies on the conformational landscape of this compound are not prominent in the literature, the methodology is well-established for analyzing the flexibility and preferred shapes of related heterocyclic compounds.

3 Chloro 1 Methyl 1h Indole As a Versatile Synthetic Building Block

Utilization in the Construction of Diverse Organic Molecules

3-Chloro-1-methyl-1H-indole serves as a key building block for a wide range of organic molecules through various chemical transformations. The chlorine atom at the C3 position acts as a competent leaving group, facilitating nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups at this position, significantly expanding the molecular complexity and diversity that can be achieved from this single precursor.

Research has demonstrated the utility of related 3-haloindoles in reactions with different nucleophiles. For instance, reactions with thiophenols can yield the corresponding 3-thioether-substituted indoles. mdpi.com A specific example is the synthesis of 2-Chloro-1-methyl-3-(p-tolylthio)-1H-indole, which proceeds via nucleophilic substitution. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are readily applicable to 3-haloindoles. Coupling with partners like phenyl boronic acid (Suzuki coupling) or phenylacetylene (B144264) (Sonogashira coupling) allows for the formation of carbon-carbon bonds, leading to 3-aryl or 3-alkynyl indole (B1671886) derivatives, respectively. mdpi.com The phenylsulfonyl group is also noted to enhance the reactivity of the indole ring towards nucleophilic attack. smolecule.com

These transformations highlight the compound's role in creating a library of substituted indoles, which are valuable intermediates for further synthetic elaboration or for direct use in various applications.

Table 1: Synthetic Transformations of this compound and Related Haloindoles

Reaction TypeCoupling Partner/NucleophileResulting Molecular ScaffoldReference
Nucleophilic SubstitutionThiophenols (e.g., p-thiocresol)3-Arylthio-1-methyl-1H-indoles rsc.org
Suzuki CouplingAryl boronic acids3-Aryl-1-methyl-1H-indoles mdpi.com
Sonogashira CouplingTerminal alkynes3-Alkynyl-1-methyl-1H-indoles mdpi.com
Nucleophilic SubstitutionCopper cyanide1-Methyl-1H-indole-3-carbonitriles mdpi.com

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

Beyond simple substitutions, this compound is a pivotal precursor for constructing more complex, fused heterocyclic systems. Its defined structure and reactivity are particularly exploited in annulation reactions, where new rings are built onto the indole framework.

A significant application is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles present in many natural products and pharmacologically active compounds. acs.org A highly efficient method involves the inverse electron-demand Diels-Alder reaction of 1-alkyl-3-chloroindoles, such as this compound, with methyl coumalate. researchgate.netacs.org This thermal, one-pot domino reaction proceeds without the need for a metal catalyst, undergoing a sequence of Diels-Alder cycloaddition, decarboxylation, and elimination of hydrogen chloride to generate 3-methylcarbazoles with excellent regiocontrol and in high yields. researchgate.netacs.org

The utility of chloro-indoles extends to other complex annulations. For example, substituted N-(2-cyanoaryl)indoles can undergo triflate-induced annulation to form indole-fused polycyclic scaffolds like indolo[1,2-a]indol-10-imines. acs.org The synthesis of (Z)-3-Chloro-N-methyl-10H-indolo[1,2-a]indol-10-imine demonstrates how the chloro-substituted indole core can be integrated into intricate, multi-ring systems. acs.org These reactions underscore the role of this compound as a strategic starting material for accessing complex heterocyclic architectures that are otherwise challenging to synthesize.

Table 2: Complex Heterocyclic Systems Derived from Chloro-Indole Precursors

Reaction TypeReactant(s)Resulting Heterocyclic SystemReference
Inverse Electron-Demand Diels-AlderMethyl coumalateCarbazoles researchgate.netacs.org
MeOTf-Induced AnnulationN-(2-cyanoaryl)indolesIndolo[1,2-a]indol-10-imines acs.org
Palladium-Catalyzed Annulationβ-chloroalkyl ketonesCarbazoles rsc.org

Applications in Materials Science and Functional Molecule Design

The versatility of this compound as a synthetic building block extends into the realm of materials science and the design of functional molecules. Indole derivatives, in general, are used in the development of advanced materials, including organic semiconductors, polymers, and dyes. scbt.com The ability to readily functionalize the this compound core allows for the systematic tuning of its electronic and photophysical properties.

Molecules derived from this precursor, such as the carbazoles and other fused heterocycles discussed previously, often possess extended π-conjugated systems. These systems are a prerequisite for many applications in organic electronics. The unique structure of indole-based compounds can facilitate π-π stacking and hydrogen bonding, which are crucial for charge transport in organic semiconductors. By serving as a key intermediate, this compound enables the synthesis of more complex molecules that are investigated for their potential in creating materials with specific electronic or optical properties. smolecule.comcymitquimica.com For example, its derivatives can be incorporated into larger molecular frameworks intended for use as organic light-emitting diode (OLED) materials or as components in dye-sensitized solar cells. The strategic functionalization of the indole scaffold, initiated from precursors like this compound, is a key strategy in the rational design of new functional organic materials. scbt.com

Table of Mentioned Compounds

Future Research Directions and Emerging Challenges in 3 Chloro 1 Methyl 1h Indole Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of 3-substituted indoles has been a subject of intense research, with various catalytic methods being developed to enhance reaction efficiency and selectivity. nih.gov While general methods for the synthesis of 3-chloroindoles exist, the development of methodologies that are both highly efficient and selective for the specific synthesis of 3-Chloro-1-methyl-1H-indole remains a significant area of future research. Current challenges include the need for milder reaction conditions, improved atom economy, and the reduction of byproducts.

Future efforts are expected to focus on the design and application of novel catalyst systems. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts to achieve higher yields and selectivities under more environmentally benign conditions. For instance, the use of base-catalyzed methods, which are effective for promoting reactions like Knoevenagel condensation and Michael addition in the formation of 3-substituted indoles, could be further optimized for the synthesis of this compound. nih.gov

Moreover, the development of one-pot synthetic strategies that minimize intermediate purification steps is a key objective. An efficient and economical one-pot, three-component coupling reaction has been developed for the synthesis of other 3-substituted indoles using a Yb(OTf)3-SiO2 catalyst, suggesting a potential avenue for the synthesis of the target compound. chapman.edu The exploration of such multicomponent reactions will be crucial in streamlining the synthesis process.

Catalyst TypePotential Advantages for this compound Synthesis
Transition-Metal CatalystsHigh efficiency and selectivity, potential for novel C-C and C-N bond formations.
OrganocatalystsMetal-free, often milder reaction conditions, environmentally friendly.
BiocatalystsHigh stereoselectivity and regioselectivity, reactions in aqueous media. nih.govnih.gov
Acidic Ionic LiquidsNon-halogenated, green, and efficient for selective synthesis. nih.gov

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The reactivity of the C3-position of the indole (B1671886) nucleus is well-established, making it a prime site for electrophilic substitution. However, the full scope of the reactivity of this compound, particularly the interplay between the chloro substituent and the indole ring, is yet to be fully explored. Future research will likely focus on uncovering novel transformation pathways and reactivity modes that exploit the unique electronic properties of this molecule.

One area of interest is the use of the chloro group as a handle for cross-coupling reactions. While palladium-catalyzed cross-coupling reactions have been demonstrated for other 3-haloindoles, the development of more efficient and versatile coupling partners for this compound is an ongoing challenge. nih.gov This would open up avenues for the synthesis of a wide range of novel indole derivatives with diverse functionalities.

Furthermore, the potential for this compound to participate in pericyclic reactions, radical reactions, and photocatalyzed transformations is an underexplored area. Investigating these reactivity modes could lead to the discovery of unprecedented molecular scaffolds. For example, a thiol-mediated three-step ring expansion cascade has been used to convert indoles into functionalized quinolines, a pathway that could potentially be adapted for this compound. acs.org

Reaction TypePotential Application for this compound
Cross-Coupling ReactionsIntroduction of aryl, alkyl, and other functional groups at the C3-position.
Pericyclic ReactionsConstruction of complex polycyclic indole derivatives.
Radical ReactionsNovel C-H functionalization and C-C bond formation.
Photocatalyzed TransformationsAccess to unique reactivity under mild conditions.

Advancements in Integrated Experimental and Computational Approaches

The integration of computational chemistry with experimental studies has become an indispensable tool in modern chemical research. For this compound, computational approaches such as Density Functional Theory (DFT) can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

Future research will increasingly rely on a synergistic approach where computational predictions guide experimental design. DFT calculations can be employed to:

Predict the most favorable sites for electrophilic and nucleophilic attack.

Elucidate the mechanisms of known and novel reactions.

Design more efficient and selective catalysts.

Predict the spectroscopic properties of novel derivatives. researchgate.net

For instance, DFT studies have been used to understand the regioselectivity of product formation in the synthesis of other 3-substituted indole derivatives. nih.gov Applying these methods to this compound could help in designing more selective synthetic routes. Furthermore, in silico molecular docking studies can be used to predict the biological activity of its derivatives, accelerating the drug discovery process. frontiersin.org

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of electronic structure, reactivity, and reaction mechanisms.
Molecular DockingPrediction of binding affinity to biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving indole derivatives.

Adaptation to Sustainable Chemical Practices and Technologies

The principles of green chemistry are increasingly influencing the design of chemical syntheses. mdpi.com A major future direction for the chemistry of this compound is the adaptation of its synthesis and transformations to more sustainable practices. This involves the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) is a key goal. mdpi.comnih.gov For example, a green and regioselective approach for the synthesis of other 3-substituted indole derivatives has been developed using indium triflate in ethanol. nih.gov Microwave-assisted organic synthesis (MAOS) is another powerful tool that can significantly reduce reaction times and energy consumption. frontiersin.org

Furthermore, the principles of atom economy and waste reduction will drive the development of new synthetic routes. This includes the design of catalytic cycles that minimize the use of stoichiometric reagents and the development of processes that allow for catalyst recycling. The use of biocatalysis, which often proceeds under mild conditions in aqueous media, represents a particularly promising avenue for the sustainable synthesis of this compound derivatives. nih.govnih.govresearchgate.net

Sustainable PracticeApplication in this compound Chemistry
Green SolventsUse of water, ethanol, or ionic liquids to replace hazardous solvents.
Microwave-Assisted SynthesisReduction of reaction times and energy consumption.
BiocatalysisHighly selective and environmentally friendly transformations.
Flow ChemistryImproved safety, efficiency, and scalability of reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Chloro-1-methyl-1H-indole derivatives, and how can reaction yields be optimized?

The synthesis of this compound derivatives typically involves electrophilic substitution or functionalization at the C-3 position. For example, the Vilsmeier-Haack reaction is a robust method for formylation, using anhydrous DMF and POCl₃ under controlled conditions (50°C, 3 hours) to yield products like this compound-2-carbaldehyde . To optimize yields, consider:

  • Catalyst selection : Iodine (10 mol%) in acetonitrile at 40°C significantly improves yields (up to 98%) for electrophilic substitutions compared to FeCl₃ or AlCl₃ .
  • Solvent systems : Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency for indole derivatives .
  • Purification : Flash chromatography with gradients of cyclohexane/EtOAc (e.g., 8:2 to 9:1) effectively isolates products while maintaining purity .

Q. How should researchers validate the purity and structural integrity of this compound compounds post-synthesis?

Comprehensive analytical characterization is critical:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity. For example, the singlet at δ 4.12 ppm (¹H NMR) in 3-(4-fluorobenzyl)-1H-indole confirms methylene proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z values with calculated molecular ions (e.g., C₁₅H₁₃ClN [M+H]⁺: 242.0731) to verify molecular formulas .
  • Chromatography : Thin-layer chromatography (TLC) and HPLC (≥95% purity) are essential for monitoring reaction progress and final purity .

Advanced Research Questions

Q. What strategies are effective for optimizing electrophilic substitution reactions at the C-3 position of this compound?

The C-3 position of indoles is highly reactive toward electrophiles, but steric and electronic effects from substituents (e.g., chloro and methyl groups) require tailored optimization:

  • Catalytic systems : Iodine (10 mol%) in MeCN at 40°C achieves near-quantitative yields for electrophilic additions, outperforming Lewis acids like FeCl₃ .
  • Temperature control : Elevated temperatures (40–80°C) accelerate reactions but may reduce selectivity; monitor via time-resolved NMR .
  • Substrate pre-activation : Pre-functionalization (e.g., formylation via Vilsmeier-Haack) can enhance reactivity for subsequent transformations .

Q. How can crystallographic software tools resolve structural ambiguities in halogenated indole derivatives?

Crystallographic analysis using programs like SHELXL and WinGX is critical for resolving bond-length discrepancies, anisotropic displacement parameters, and packing motifs:

  • Data refinement : SHELXL’s robust algorithms handle high-resolution data and twinned crystals, common in halogenated indoles due to heavy-atom effects .
  • Visualization : ORTEP for Windows generates anisotropic displacement ellipsoid plots, aiding in detecting disorder or thermal motion artifacts .
  • Validation : Cross-reference crystallographic data with spectroscopic results (e.g., NMR coupling constants) to confirm stereoelectronic effects .

Q. What methodologies address contradictory data in the synthesis or characterization of this compound derivatives?

Contradictions often arise from reaction conditions or analytical limitations:

  • Reaction reproducibility : Standardize solvents, catalysts, and temperature across batches. For example, trace water in DMF can deactivate POCl₃ during formylation, leading to inconsistent yields .
  • Multi-technique validation : Combine XRD, NMR, and HRMS to resolve conflicts between spectral and crystallographic data .
  • Statistical analysis : Apply qualitative research frameworks (e.g., iterative data triangulation) to identify systematic errors in experimental design .

Methodological Tables

Q. Table 1. Optimization of Electrophilic Substitution Conditions

CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
I₂ (10%)MeCN40598
FeCl₃MeCN401267
AlCl₃MeCNrt2410

Q. Table 2. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExample DataReference
¹H NMRIntegration ratios, coupling constants (J)δ 4.25 ppm (s, 2H, CH₂)
HRMSMass accuracy (≤5 ppm)m/z 242.0731 [M+H]⁺
XRDR-factor, bond-length precisionSHELXL refinement (R₁ = 0.032)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.